Cas no 1224935-95-8 (4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester)
4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-cyclohexylpiperazine-1-carboxylate
- tert-butyl4-cyclohexylpiperazine-1-carboxylate
- SCHEMBL4383127
- ORXKBWINKNLAAY-UHFFFAOYSA-N
- 1224935-95-8
- C93412
-
- Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3
- InChI Key: ORXKBWINKNLAAY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)C1CCCCC1)=O
Computed Properties
- Exact Mass: 268.21500
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- PSA: 32.78000
- LogP: 2.74760
4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE64885-25mg |
tert-butyl 4-cyclohexylpiperazine-1-carboxylate |
1224935-95-8 | 95% | 25mg |
$111.00 | 2024-04-20 | |
| A2B Chem LLC | AE64885-50mg |
tert-butyl 4-cyclohexylpiperazine-1-carboxylate |
1224935-95-8 | 95% | 50mg |
$186.00 | 2024-04-20 | |
| A2B Chem LLC | AE64885-100mg |
tert-butyl 4-cyclohexylpiperazine-1-carboxylate |
1224935-95-8 | 95% | 100mg |
$316.00 | 2024-04-20 | |
| A2B Chem LLC | AE64885-250mg |
tert-butyl 4-cyclohexylpiperazine-1-carboxylate |
1224935-95-8 | 95% | 250mg |
$536.00 | 2024-04-20 | |
| A2B Chem LLC | AE64885-1g |
tert-butyl 4-cyclohexylpiperazine-1-carboxylate |
1224935-95-8 | 95% | 1g |
$1444.00 | 2024-04-20 |
4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester Suppliers
4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Additional information on 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester
Recent Advances in the Application of 4-Cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1224935-95-8) in Chemical Biology and Pharmaceutical Research
The compound 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1224935-95-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its cyclohexyl and tert-butyl ester functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics. The unique structural features of this compound enable its incorporation into complex pharmacophores, enhancing binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester as a key building block in the synthesis of novel PI3K inhibitors. The study demonstrated that the cyclohexyl moiety significantly improved the metabolic stability of the resulting compounds, while the tert-butyl ester group facilitated efficient downstream modifications. The optimized inhibitors exhibited nanomolar potency against PI3Kα and showed promising antitumor activity in xenograft models. These findings underscore the compound's utility in oncology drug development.
Another notable application was reported in ACS Chemical Neuroscience, where the compound was employed in the design of sigma-1 receptor ligands. The researchers found that the incorporation of 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester into their scaffold enhanced blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. The resulting ligands displayed high affinity for sigma-1 receptors and demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester. A 2024 Organic Process Research & Development paper detailed a scalable, green chemistry approach using continuous flow technology. This method achieved a 92% yield with significantly reduced solvent waste compared to traditional batch processes, addressing both economic and environmental concerns in pharmaceutical manufacturing.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has also emerged as an exciting research frontier. Its structural features make it an ideal linker component, connecting target-binding warheads to E3 ubiquitin ligase recruiters. Early-stage research presented at the 2024 American Chemical Society National Meeting showed that derivatives of 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester could enhance the pharmacokinetic properties of PROTAC molecules while maintaining their degradation efficiency.
As research continues, the versatility of 4-cyclohexyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1224935-95-8) positions it as a valuable tool in medicinal chemistry. Its applications span multiple therapeutic areas, from oncology to neuroscience, and its synthetic accessibility makes it attractive for both academic and industrial research. Future studies will likely explore its potential in emerging modalities like molecular glues and covalent inhibitors, further expanding its impact on drug discovery.
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